molecular formula C19H23NO B14377468 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole CAS No. 89482-41-7

2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole

Cat. No.: B14377468
CAS No.: 89482-41-7
M. Wt: 281.4 g/mol
InChI Key: XOCZFWUIHBZCGP-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The benzyloxy group attached to the isoindole core imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate reagents under controlled conditions. This method is known for its mild and convenient reaction conditions, often involving the use of alcohols and magnesium oxide as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoquinones

    Reduction: Corresponding reduced isoindole derivatives

    Substitution: Brominated isoindole derivatives

Scientific Research Applications

2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole is unique due to its tetramethyl substitution on the isoindole ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

89482-41-7

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1,1,3,3-tetramethyl-2-phenylmethoxyisoindole

InChI

InChI=1S/C19H23NO/c1-18(2)16-12-8-9-13-17(16)19(3,4)20(18)21-14-15-10-6-5-7-11-15/h5-13H,14H2,1-4H3

InChI Key

XOCZFWUIHBZCGP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(N1OCC3=CC=CC=C3)(C)C)C

Origin of Product

United States

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